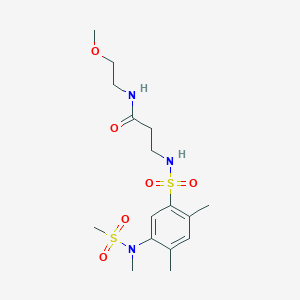
2-amino-N-pyridin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-pyridin-4-ylbenzamide is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group where the carboxamide group is substituted with a pyridine ring . The InChI code for this compound is 1S/C12H11N3O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,13H2,(H,14,15,16) .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 213.24 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-amino-N-pyridin-4-ylbenzamide and its derivatives have been extensively studied for their synthesis and potential applications in pharmacology and material science. For example, Larocca et al. (1965) described the preparation of various aminoacetylbenzamides, potential anticonvulsants, by condensing chloroacetylbenzamide with secondary amines, highlighting the catalytic effect of pyridine on this condensation process (J. Larocca, D. Cadwallader, M. Anwar, 1965). Additionally, the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines, related to this compound, have been reviewed, with applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of this compound have been investigated as corrosion inhibitors. Ansari et al. (2014) synthesized Schiff’s bases of pyridyl substituted triazoles, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions (K. R. Ansari, M. Quraishi, Ambrish Singh, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-amino-N-(pyridin-4-yl)benzamide is an enzyme known as histone deacetylase . This enzyme plays a crucial role in the regulation of gene expression.
Mode of Action
2-amino-N-(pyridin-4-yl)benzamide appears to block the activity of histone deacetylase . By inhibiting this enzyme, the compound can affect the acetylation status of histones, which in turn influences the accessibility of DNA for protein synthesis .
Biochemical Pathways
The inhibition of histone deacetylases by 2-amino-N-(pyridin-4-yl)benzamide affects the acetylation status of histones . This modification can lead to changes in the structure of chromatin, the material that makes up chromosomes, thereby influencing gene expression. The downstream effects of this action can include a decrease in the multiplication of certain cells, such as tumor cells .
Result of Action
The molecular and cellular effects of 2-amino-N-(pyridin-4-yl)benzamide’s action include a potential decrease in the multiplication of tumor cells and suppression of some tumors . This is due to the compound’s ability to influence gene expression by blocking the activity of histone deacetylase .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of 2-amino-N-(pyridin-4-yl)benzamide on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(pyridin-4-yl)benzamide may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-amino-N-(pyridin-4-yl)benzamide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-amino-N-(pyridin-4-yl)benzamide may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-amino-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,13H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCHKMRCNMSPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2989978.png)







![6-Oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B2989993.png)
